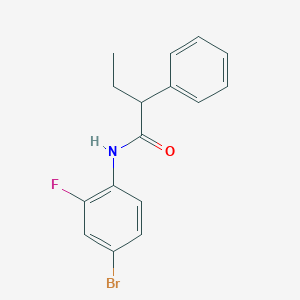![molecular formula C10H19NO B184583 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 3423-25-4](/img/structure/B184583.png)
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol is a bicyclic compound with the molecular formula C10H19NO. It is a derivative of tropane alkaloids, which are known for their diverse biological activities. This compound is characterized by its unique bicyclic structure, which includes an isopropyl group and a hydroxyl group attached to the nitrogen-containing azabicyclo[3.2.1]octane scaffold .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the reaction of butanedial, isopropylamine hydrochloride, and acetonedicarboxylic acid in the presence of sodium acetate.
Reaction Conditions: The reaction mixture is heated under reflux conditions, leading to the formation of isopropylnortropinone.
Hydrogenation: The intermediate is then subjected to hydrogenation using an active nickel catalyst to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted bicyclic structures .
科学的研究の応用
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to neurotransmitter systems due to its structural similarity to tropane alkaloids.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with neurotransmitter receptors in the central nervous system. The compound binds to acetylcholine receptors, modulating their activity and influencing neurotransmission. This interaction affects various molecular pathways, leading to its observed biological effects .
類似化合物との比較
Atropine: A well-known tropane alkaloid with similar structural features but different functional groups.
Scopolamine: Another tropane alkaloid with similar biological activities but distinct pharmacological properties.
Cocaine: A tropane alkaloid with potent stimulant effects and a different mechanism of action.
Uniqueness: 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific substitution pattern and the presence of an isopropyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
特性
CAS番号 |
3423-25-4 |
|---|---|
分子式 |
C10H19NO |
分子量 |
169.26 g/mol |
IUPAC名 |
(1R,5S)-8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C10H19NO/c1-7(2)11-8-3-4-9(11)6-10(12)5-8/h7-10,12H,3-6H2,1-2H3/t8-,9+,10? |
InChIキー |
YYDQYSQZIUSKFN-ULKQDVFKSA-N |
SMILES |
CC(C)N1C2CCC1CC(C2)O |
異性体SMILES |
CC(C)N1[C@@H]2CC[C@H]1CC(C2)O |
正規SMILES |
CC(C)N1C2CCC1CC(C2)O |
Key on ui other cas no. |
3423-25-4 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1,1'-Biphenyl]-4-carboxylic acid [3aR-[3aa,4a(E),5b,6aa]]-4-(4,4-difluoro-3-oxo-1-octenyl)hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B184509.png)



![2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole](/img/structure/B184515.png)






![(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline](/img/structure/B184525.png)
